molecular formula C22H35CaO4+ B12373309 Ciprostene (calcium)

Ciprostene (calcium)

Cat. No.: B12373309
M. Wt: 403.6 g/mol
InChI Key: WKRNCYQUQFBOCZ-FCIOBEBZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprostene (calcium) is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It is known for its biological activity similar to PGI2 but is significantly less potent. Ciprostene (calcium) has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in conditions involving abnormal platelet aggregation and vascular smooth muscle cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciprostene (calcium) is synthesized through a series of chemical reactions starting from prostacyclin analogsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of ciprostene (calcium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired calcium salt form .

Chemical Reactions Analysis

Types of Reactions

Ciprostene (calcium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of ciprostene with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Ciprostene (calcium) has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a reference compound in the study of prostacyclin analogs and their chemical properties.

    Biology: Investigated for its effects on cellular processes such as platelet aggregation and vascular smooth muscle cell proliferation.

    Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, particularly in conditions involving abnormal platelet aggregation and vascular smooth muscle cell proliferation.

    Industry: Utilized in the development of new pharmaceutical formulations and as a research tool in drug discovery .

Mechanism of Action

Ciprostene (calcium) exerts its effects by acting as a prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) on the surface of target cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects various signaling pathways involved in vascular smooth muscle cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ciprostene (calcium) is unique due to its specific structural modifications, such as the 9β-methyl group, which confer distinct biological properties. While it is less potent than other prostacyclin analogs, its stability and specific receptor interactions make it a valuable research tool and potential therapeutic agent .

Properties

Molecular Formula

C22H35CaO4+

Molecular Weight

403.6 g/mol

IUPAC Name

calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate

InChI

InChI=1S/C22H36O4.Ca/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;+2/p-1/b12-11+,16-8-;/t17-,18+,19+,20+,22-;/m0./s1

InChI Key

WKRNCYQUQFBOCZ-FCIOBEBZSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)[O-])/C[C@]2(C[C@H]1O)C)O.[Ca+2]

Canonical SMILES

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.